molecular formula C17H16ClN3O2 B025571 7-Hydroxyamoxapine CAS No. 37081-76-8

7-Hydroxyamoxapine

Cat. No. B025571
CAS RN: 37081-76-8
M. Wt: 329.8 g/mol
InChI Key: MEUGUMOVYNSGEW-UHFFFAOYSA-N
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Description

7-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It contributes to amoxapine’s pharmacology and is a dopamine receptor antagonist, contributing to amoxapine’s antipsychotic properties .


Synthesis Analysis

The synthesis of 7-Hydroxyamoxapine involves the transformation of amoxapine by Cunninghamella elegans . Approximately 57% of the exogenous amoxapine was metabolized to three metabolites, one of which was 7-Hydroxyamoxapine .


Molecular Structure Analysis

The molecular formula of 7-Hydroxyamoxapine is C17H16ClN3O2 . Its molecular weight is 329.781 Da . The structure of 7-Hydroxyamoxapine includes 26 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 amidine derivative(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

7-Hydroxyamoxapine is a major metabolite of amoxapine and is produced through the metabolic transformation of amoxapine . The transformation process involves the action of Cunninghamella elegans on amoxapine .


Physical And Chemical Properties Analysis

7-Hydroxyamoxapine has a density of 1.5±0.1 g/cm3, a boiling point of 536.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 87.6±0.5 cm3, and it has a polar surface area of 57 Å2 .

Mechanism of Action

Target of Action

7-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets dopamine receptors , acting as a dopamine receptor antagonist . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.

Mode of Action

7-Hydroxyamoxapine interacts with its targets by blocking the dopamine receptors . This antagonistic action contributes to amoxapine’s antipsychotic properties . It also has significant dopamine receptor blocking activity .

Biochemical Pathways

The biochemical pathways affected by 7-Hydroxyamoxapine primarily involve the neurotransmitter systems, specifically the dopaminergic system. By blocking dopamine receptors, 7-Hydroxyamoxapine can alter the signaling pathways of these neurotransmitters, potentially affecting mood and other neurological functions .

Pharmacokinetics

7-Hydroxyamoxapine is rapidly and almost completely absorbed from the gastrointestinal tract . The peak plasma concentrations usually occur within 1-2 hours after oral administration . The elimination half-life of 7-Hydroxyamoxapine is approximately 6.5 hours , indicating that the compound is relatively quickly metabolized and eliminated from the body.

Result of Action

The molecular and cellular effects of 7-Hydroxyamoxapine’s action primarily involve alterations in neurotransmitter signaling due to its antagonistic effect on dopamine receptors . This can result in changes in mood and other neurological functions. In addition, 7-Hydroxyamoxapine has been found to enhance the intracellular killing of mycobacteria within macrophages by activating the autophagy pathway, both in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxyamoxapine. For instance, the presence of certain microorganisms, such as Cunninghamella elegans, can metabolize amoxapine to produce 7-Hydroxyamoxapine . This demonstrates the potential of environmental factors to influence the production and action of this compound.

properties

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGUMOVYNSGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190576
Record name 7-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyamoxapine

CAS RN

37081-76-8
Record name 7-Hydroxyamoxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37081-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyamoxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYAMOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Hydroxyamoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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